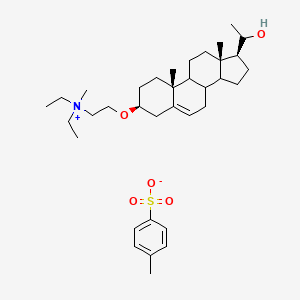

(3S,6S,9S,12S,15S)-Methyl 3-benzyl-1-(4-(tert-butyl)phenyl)-12-(4-(diethylamino)butyl)-15-(hydroxymethyl)-9-isobutyl-6-methyl-1,4,7,10,13-pentaoxo-2,5,8,11,14-pentaazahexadecan-16-oate

Descripción general

Descripción

UNC3866 is an inhibitor of chromobox homolog 7 (CBX7; Kd = 97 nM). It also binds to CBX4 (Kd = 94 nM) but is greater than 6-fold selective over CBX2, 6, and 8 and the chromodomain Y family (CDY) chromodomains CDY1, L1b, and L2 (Kds = 0.61-6.3 μM). UNC3866 pretreatment (30 μM) of PC3 lysates completely inhibits chemiprecipitation of CBX7. It induces a senescent-like morphology and reduces growth of PC3 cells with an EC50 value of 7.6 μM.

UNC3866 is a potent and selective antagonist of CBX4 and CBX7 chromodomains with (Kd ≈ 100 nM). It is 6- to 63-fold selective for these chromodomains over the other CBX and CDY chromodomains. UNC3866 was also highly selective versus >250 other molecular targets including chromatin regulatory proteins and a general pharmacology panel. UNC3866 was enabled in part by the use of molecular dynamics simulations performed with CBX7 and its endogenous substrate.

Aplicaciones Científicas De Investigación

DNA Repair Pathways in Cancer Treatment

UNC3866 is a small molecule that targets CBX4, a chromobox protein, and a SUMO E3 ligase . The therapeutic targeting of DNA repair pathways is an emerging concept in cancer treatment . Compounds that target specific DNA repair processes, such as those mending DNA double-strand breaks (DSBs), are therefore of therapeutic interest . CBX4 promotes the functions of the DNA resection factor CtIP .

Radiation Therapy for Cancer

UNC3866 has been found to hypersensitize homologous recombination-impaired cancer to radiation by compromising CtIP-mediated DNA end resection . This suggests that UNC3866 could potentially be used in combination with radiation therapy to enhance its effectiveness .

Targeting CBX4 in Cancer Treatment

UNC3866 targets CBX4, a protein key to a subset of DNA repair processes important for mending DNA double-strand breaks (DSBs) . This raises the possibility that targeting CBX4 and/or the DSB repair pathways it regulates might be exploited more generally for the development of targeted anti-cancer strategies in the future .

Overcoming Drug Resistance in Cancer

UNC3866 has been found to suppress YAP nucleus translocation in hepatocellular carcinoma cells, which can protect against sorafenib resistance . This suggests that UNC3866 could potentially be used to overcome drug resistance in cancer treatment .

Inhibition of Cell Growth

UNC3866 has been found to induce a senescent-like morphology and reduce growth of PC3 cells . This suggests that UNC3866 could potentially be used to inhibit cell growth in certain types of cancer .

Mecanismo De Acción

Target of Action

UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .

Mode of Action

UNC3866 interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .

Biochemical Pathways

The primary biochemical pathway affected by UNC3866 is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, UNC3866 compromises the function of the DNA resection factor CtIP .

Result of Action

The inhibition of CBX4 by UNC3866 results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .

Propiedades

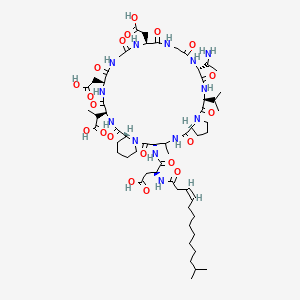

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRDXVUROEIKJ-JCXBGQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6S,9S,12S,15S)-Methyl 3-benzyl-1-(4-(tert-butyl)phenyl)-12-(4-(diethylamino)butyl)-15-(hydroxymethyl)-9-isobutyl-6-methyl-1,4,7,10,13-pentaoxo-2,5,8,11,14-pentaazahexadecan-16-oate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)